molecular formula C6H8N2O B1595389 5-乙基吡哒嗪-3(2H)-酮 CAS No. 61404-50-0

5-乙基吡哒嗪-3(2H)-酮

货号 B1595389
CAS 编号: 61404-50-0
分子量: 124.14 g/mol
InChI 键: YYAXRXORQWHQRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Ethylpyridazin-3(2H)-one is a derivative of pyridazinones . Pyridazinones such as CI-914, CI-930, and pimobendan, along with tetrahydropyridopyridazine (endralazine) and perhydropyridazinodiazepine (cilazopril), have been used as potent positive inotropes, antihypertensives, and platelet aggregation inhibitors .


Synthesis Analysis

The synthesis of 5-Ethylpyridazin-3(2H)-one involves the creation of 4,5-dihydro-3(2H)pyridazinones . The chemical structures of the new compounds were assigned by microanalysis, IR, 1H-NMR spectral analysis, and some representatives by mass spectrometry .


Molecular Structure Analysis

The molecular structure of 5-Ethylpyridazin-3(2H)-one was determined using microanalysis, IR, 1H-NMR spectral analysis, and mass spectrometry .

科学研究应用

有机催化级联合成

5-乙基吡哒嗪-3(2H)-酮用于有机化学,特别是在合成各种杂环化合物中。Maheswari 等人 (2020) 展示了其在 1H-吡唑并[1,2-b]酞嗪-2-甲酰胺和 4H-吡喃并[2,3-c]吡唑等化合物的一锅合成中的应用,这些化合物由于其抗菌和抗癌等生物活性而在制药和农业工业中很重要 (Maheswari 等人,2020).

新型肾上腺素受体拮抗剂

在药物化学中,5-乙基吡哒嗪-3(2H)-酮衍生物已被探索作为肾上腺素受体拮抗剂的潜在应用。Barlocco 等人 (1999) 的一项研究从 5-乙基吡哒嗪-3(2H)-酮合成了一种三环杂环系统,在对 α1-肾上腺素能和 5-HT1A-血清素能受体亚型的结合研究中显示出很高的效力 (Barlocco 等人,1999).

配位纳米笼

在超分子化学领域,5-乙基吡哒嗪-3(2H)-酮的衍生物已被用于构建配位纳米笼。Kusukawa 和 Fujita (2002) 报道了配位纳米笼的自组装,可以包裹各种中性有机分子,展示了它们在分子包封和选择性络合方面的潜力 (Kusukawa & Fujita,2002).

光谱研究

5-乙基吡哒嗪-3(2H)-酮衍生物也在光谱研究中得到了表征。Kalai 等人 (2021) 合成并表征了一种新的吡哒嗪酮衍生物,深入了解了它的振动频率和分子相互作用,这对于理解其化学行为和潜在应用至关重要 (Kalai 等人,2021).

亲电氰化剂

在合成有机化学中,5-乙基吡哒嗪-3(2H)-酮衍生物用作有效的氰化剂。Kim 等人 (2005) 探索了它们作为亲电氰化剂的用途,证明了它们在氰化各种亲核试剂方面的有效性和选择性 (Kim 等人,2005).

抗癌剂

5-乙基吡哒嗪-3(2H)-酮的衍生物已被研究其作为抗癌剂的潜力。Temple 等人 (1983) 报道了吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪的合成,重点介绍了它们对癌细胞模型中细胞增殖和存活的影响 (Temple 等人,1983).

抗禽流感病毒活性

5-乙基吡哒嗪-3(2H)-酮衍生物也因其抗病毒活性而被合成。Hebishy 等人 (2020) 描述了基于苯甲酰胺的 5-氨基吡唑及其稠合杂环的合成,这些化合物对禽流感病毒表现出显着的活性 (Hebishy 等人,2020).

作用机制

Target of Action

5-Ethylpyridazin-3(2H)-one, a derivative of pyridazinone, has been found to exhibit potent positive inotropic, antihypertensive, and platelet aggregation inhibitory activities . The primary targets of this compound are likely to be similar to those of other pyridazinone derivatives, which include phosphodiesterase-III in the heart muscles and blood vessels .

Mode of Action

Based on the known actions of similar pyridazinone derivatives, it can be inferred that this compound may inhibit phosphodiesterase-iii . This inhibition could increase the concentration of cyclic AMP, leading to enhanced calcium influx into the cell, which in turn could enhance the contractility of the heart muscle .

Biochemical Pathways

Given its potential role as a phosphodiesterase-iii inhibitor, it may impact the cyclic amp pathway . Increased levels of cyclic AMP can activate protein kinase A, leading to phosphorylation of various proteins and altering their function. This can result in a range of downstream effects, including increased heart muscle contractility and vasodilation .

Result of Action

The molecular and cellular effects of 5-Ethylpyridazin-3(2H)-one are likely to be related to its potential role as a phosphodiesterase-III inhibitor. This could lead to increased heart muscle contractility and vasodilation, contributing to its potential cardiotonic and antihypertensive effects . Additionally, it may inhibit platelet aggregation, which could have implications for its use in conditions where platelet aggregation is a concern .

生化分析

Biochemical Properties

5-Ethylpyridazin-3(2H)-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with phosphodiesterase-III, an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cardiac and smooth muscle tissues . By inhibiting phosphodiesterase-III, 5-Ethylpyridazin-3(2H)-one increases cAMP levels, leading to enhanced cardiac contractility and vasodilation. Additionally, this compound has shown interactions with platelet aggregation pathways, potentially inhibiting platelet aggregation and thus reducing the risk of thrombotic events .

Cellular Effects

The effects of 5-Ethylpyridazin-3(2H)-one on various cell types and cellular processes are profound. In cardiac cells, it enhances contractility by increasing cAMP levels, which in turn activates protein kinase A (PKA) and leads to the phosphorylation of key proteins involved in calcium handling . This results in improved calcium influx and stronger cardiac muscle contractions. In vascular smooth muscle cells, 5-Ethylpyridazin-3(2H)-one induces relaxation by promoting vasodilation through the same cAMP-PKA pathway . Furthermore, this compound has been shown to inhibit platelet aggregation, which is crucial in preventing clot formation .

Molecular Mechanism

At the molecular level, 5-Ethylpyridazin-3(2H)-one exerts its effects primarily through the inhibition of phosphodiesterase-III . This inhibition prevents the breakdown of cAMP, leading to its accumulation within cells. The elevated cAMP levels activate PKA, which then phosphorylates various target proteins involved in muscle contraction and relaxation . Additionally, 5-Ethylpyridazin-3(2H)-one may interact with other signaling pathways, including those involved in platelet aggregation, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethylpyridazin-3(2H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 5-Ethylpyridazin-3(2H)-one can lead to sustained increases in cAMP levels and prolonged enhancement of cardiac contractility and vasodilation . The potential for degradation necessitates careful handling and storage to maintain its efficacy .

Dosage Effects in Animal Models

The effects of 5-Ethylpyridazin-3(2H)-one vary with different dosages in animal models. At low doses, the compound effectively enhances cardiac contractility and induces vasodilation without significant adverse effects . At higher doses, there may be a risk of toxicity, including excessive vasodilation and hypotension . Studies have shown that the therapeutic window for 5-Ethylpyridazin-3(2H)-one is relatively wide, but careful dosage management is essential to avoid potential toxic effects .

Metabolic Pathways

5-Ethylpyridazin-3(2H)-one is involved in several metabolic pathways, primarily those related to its interaction with phosphodiesterase-III . The compound is metabolized in the liver, where it undergoes various biotransformation processes, including oxidation and conjugation . These metabolic pathways are crucial for the elimination of 5-Ethylpyridazin-3(2H)-one from the body and for maintaining its therapeutic levels .

Transport and Distribution

Within cells and tissues, 5-Ethylpyridazin-3(2H)-one is transported and distributed through various mechanisms. It is likely to interact with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the heart and vascular smooth muscle . This targeted distribution enhances its efficacy in modulating cardiac and vascular functions .

Subcellular Localization

The subcellular localization of 5-Ethylpyridazin-3(2H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with phosphodiesterase-III and other target proteins . Post-translational modifications and targeting signals may further direct 5-Ethylpyridazin-3(2H)-one to specific subcellular compartments, enhancing its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action .

属性

IUPAC Name

4-ethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-7-4-5/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAXRXORQWHQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316166
Record name 5-Ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61404-50-0
Record name 5-Ethyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61404-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 300285
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061404500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61404-50-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-Ethylpyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
5-Ethylpyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
5-Ethylpyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
5-Ethylpyridazin-3(2H)-one
Reactant of Route 6
5-Ethylpyridazin-3(2H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。